molecular formula C16H18ClNO2 B2854046 4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol CAS No. 1232807-38-3

4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol

Cat. No.: B2854046
CAS No.: 1232807-38-3
M. Wt: 291.78
InChI Key: VLRZSQMWFMECCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C16H18ClNO2 and a molecular weight of 291.77 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H18ClNO2 . Unfortunately, the exact structural details or a visual representation of the molecule was not found in the search results.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to 4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol have been explored for their antimicrobial and antidiabetic activities. Compounds synthesized from 4-aminophenol derivatives have demonstrated broad-spectrum antimicrobial properties against various bacteria and fungi, alongside significant inhibition of amylase and glucosidase, suggesting potential antidiabetic applications. These compounds also exhibit promising aspects as anticancer agents through DNA interaction studies (Rafique et al., 2022).

Antimicrobial Activity

A series of Schiff bases derived from 4-chloro-2-aminophenol, including methoxy group variations, have been synthesized and shown selective antimicrobial activity towards S. epidermidis and C. albicans, highlighting their potential as antimicrobial agents (Çinarli et al., 2011).

Corrosion Inhibition

Research into Schiff’s bases derived from 4-chloro-2-aminophenol has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies indicate the compounds' predominantly cathodic character and their potential in protecting metal surfaces (Prabhu et al., 2008).

Photocatalytic Degradation

Studies have also looked into photocatalytic degradation processes, where derivatives related to this compound have been utilized in the complete oxidation of pollutants in water, showcasing an effective approach for environmental remediation (Pignatello & Sun, 1995).

Molecular Structure Analysis

The molecular structures of certain derivatives have been reported, providing insights into their potential applications in synthesizing various compounds such as azo dyes and dithiocarbamate, which could have wide-ranging industrial and research applications (Ajibade & Andrew, 2021).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not found in the search results.

Properties

IUPAC Name

4-chloro-2-[[1-(4-methoxyphenyl)ethylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-11(12-3-6-15(20-2)7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-9,11,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRZSQMWFMECCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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